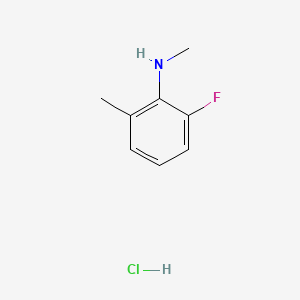![molecular formula C9H19NO B13466600 {1-[(Diethylamino)methyl]cyclopropyl}methanol CAS No. 1268038-64-7](/img/structure/B13466600.png)
{1-[(Diethylamino)methyl]cyclopropyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Diethylamino)methyl]cyclopropyl}methanol is an organic compound with the molecular formula C10H21NO It is a cyclopropyl derivative that contains a diethylamino group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Diethylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Proper storage and handling of cyclopropylmethanol and diethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(Diethylamino)methyl]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield cyclopropyl aldehydes or ketones.
Reduction: Can produce various alcohol derivatives.
Substitution: Can result in a wide range of substituted cyclopropyl compounds.
Aplicaciones Científicas De Investigación
{1-[(Diethylamino)methyl]cyclopropyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[(Diethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic processes.
Modulate Gene Expression: Influence the expression of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
{1-[(Dimethylamino)methyl]cyclopropyl}methanol: A similar compound with a dimethylamino group instead of a diethylamino group.
{1-[(Methylamino)methyl]cyclopropyl}methanol: Contains a methylamino group.
{1-[(Ethylamino)methyl]cyclopropyl}methanol: Contains an ethylamino group.
Uniqueness
{1-[(Diethylamino)methyl]cyclopropyl}methanol is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
1268038-64-7 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
[1-(diethylaminomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)7-9(8-11)5-6-9/h11H,3-8H2,1-2H3 |
Clave InChI |
OKDIVZDZOAXDQB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


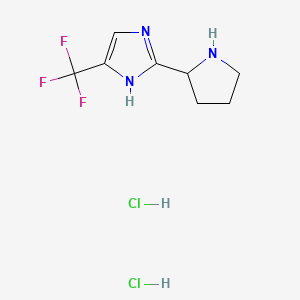
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
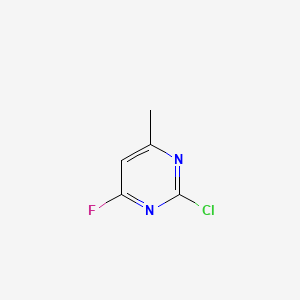
![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)
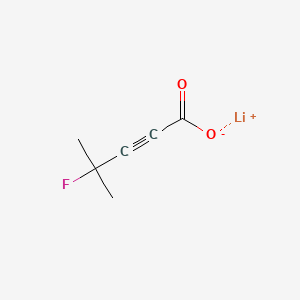
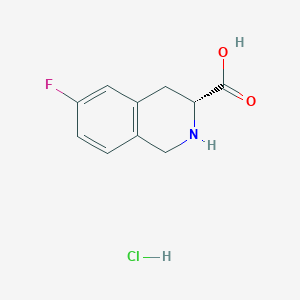
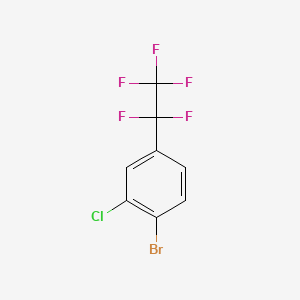
![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
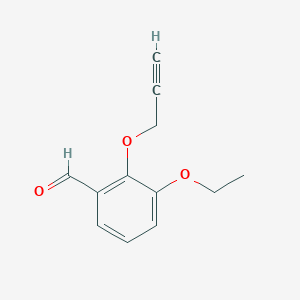
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
